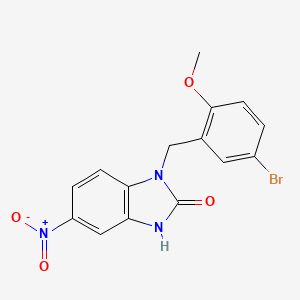![molecular formula C13H19N3O3S B6011287 N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic application in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, cell survival, and DNA repair. By inhibiting CK2, N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cancer progression. However, one of the limitations of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. One potential direction is the development of more potent CK2 inhibitors that can be used in clinical settings. Another potential direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, the development of new drug delivery systems may improve the effectiveness of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and other CK2 inhibitors in cancer treatment.
Synthesemethoden
The synthesis of N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves the reaction of 3-nitrobenzoyl chloride with N-methyl-4-methylpiperazine in the presence of triethylamine. The resulting intermediate is then treated with sodium sulfite to yield N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Eigenschaften
IUPAC Name |
N-methyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-14-13(17)11-4-3-5-12(10-11)20(18,19)16-8-6-15(2)7-9-16/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORUSBVXUQRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)

![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)




![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)

![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
![1-acetyl-N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B6011282.png)